molecular formula C25H23FN4O4S B11362832 5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11362832
M. Wt: 494.5 g/mol
InChI Key: QPOWKGFIZRFJNA-UHFFFAOYSA-N
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Description

5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel antibacterial and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethyl intermediate through a halogenation reaction.

    Furan Derivative Formation: The furan-2-ylmethyl group is synthesized separately, often through a condensation reaction involving furan and an appropriate aldehyde.

    Coupling Reaction: The fluorophenyl and furan intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

    Pyrimidine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C25H23FN4O4S

Molecular Weight

494.5 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O4S/c1-17-8-10-20(11-9-17)28-24(31)23-22(14-27-25(29-23)35(2,32)33)30(16-21-7-4-12-34-21)15-18-5-3-6-19(26)13-18/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

QPOWKGFIZRFJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)F)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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